Glycyl-prolyl-arginine

Übersicht

Beschreibung

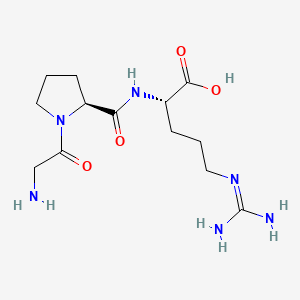

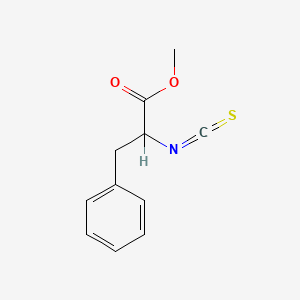

Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This peptide is of interest due to its role in the inhibition of fibrin polymerization, which is a crucial step in the formation of blood clots. The peptide has been studied for its potential therapeutic applications, particularly in the context of preventing the polymerization of fibrin monomers, which is a key process in blood clot formation .

Synthesis Analysis

The synthesis of peptides related to this compound has been explored in various studies. For instance, the peptide glycyl-L-prolyl-L-arginyl-L-proline, which is closely related to this compound, has been synthesized and shown to be a potent inhibitor of fibrin polymerization . Other peptides with similar sequences have also been synthesized, such as those corresponding to parts of the insulin sequence B 22-25 (Arg-Gly-Phe-Phe), which shows insulin-like activity . These syntheses often involve stepwise construction of the peptide chain, starting from the C-terminus and using protective groups to shield reactive side chains during the synthesis process.

Molecular Structure Analysis

The molecular structure of this compound consists of a linear arrangement of its constituent amino acids. The presence of proline introduces a kink in the peptide chain due to its cyclic structure, which can influence the overall conformation of the peptide. Arginine, with its guanidino group, provides a positive charge and the ability to form hydrogen bonds, which can be significant for the peptide's interaction with other molecules, such as fibrinogen .

Chemical Reactions Analysis

This compound and its derivatives participate in chemical reactions that are central to their biological function. For example, the binding of glycyl-L-prolyl-L-arginyl-L-proline to fibrinogen prevents the polymerization of fibrin monomers . The specificity of this interaction suggests that the tripeptide glycyl-L-prolyl-L-arginine, although less effective, still retains some ability to inhibit polymerization, indicating that the chemical reactivity of these peptides is closely related to their structure and the presence of the arginine residue .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its amino acid composition. The peptide's solubility, stability, and resistance to proteolysis are important characteristics for its biological function. For instance, peptides like glycyl-L-prolyl-L-arginyl-L-proline are inherently stable and resistant to proteolysis, which is advantageous for potential therapeutic applications . The binding affinity of these peptides to fibrinogen and their inhibitory effect on fibrin polymerization are also critical properties that have been studied, with association constants being determined for the interactions .

Wissenschaftliche Forschungsanwendungen

Multigene Cloning und Co-Expression

Glycyl-prolyl-arginine wird im Bereich der Gentechnik für das Multigen-Klonen und die Co-Expression verwendet . Es ist Teil der 2A-Peptide, die in polycistronischen Vektoren verwendet werden, die das Klonen mehrerer Gene in einem einzigen Vektor ermöglichen . Dies erleichtert sowohl grundlegende als auch translationale Studien, die die Co-Expression mehrerer Faktoren oder Multi-Einheiten komplexer Proteine erfordern .

Zelluläre Reprogrammierung

Die Peptidsequenz wird auch bei der Zellreprogrammierung verwendet . Durch die Variation der Genposition und der 2A-Peptide können Forscher die Expression von Proteinen manipulieren, die in bi-, tri- oder quadcistronischen Konstrukten kodiert sind . Dies hat Auswirkungen auf die direkte kardiale Reprogrammierung, die Fluoreszenzmarkierung von Zellen und die Umwandlung des Zellschicksals .

Protease-Assays

this compound wird als Substrat in Protease-Assays verwendet . Es ist Teil eines Bisamid-Derivats von Rhodamine 110 (R110), das ein empfindliches und selektives Substrat zur Analyse von Proteasen in Lösung oder in lebenden Zellen ist . Nach enzymatischer Spaltung wird das nicht fluoreszierende Bisamid-Substrat zuerst in das fluoreszierende Monoamid und dann in R110 umgewandelt, wobei die Fluoreszenz weiter zunimmt .

Intrazelluläre Protease-Assays

Das Substrat kann für intrazelluläre Protease-Assays mit Analyse durch Durchflusszytometrie oder Fluoreszenzmikroskopie verwendet werden . Dies ermöglicht die kontinuierliche Messung der Enzymaktivität in Zellextrakten und gereinigten Enzympräparaten .

Lebendzell-Bildgebung

this compound wird bei der Lebendzell-Bildgebung verwendet . Die Fluoreszenzintensität des Rhodamine-110-Reaktionsprodukts ist im pH-Bereich von 3–9 konstant, was es ideal für die Lebendzell-Bildgebung macht .

6. Generierung von Werkzeugen für die Genomeditierung Die Peptidsequenz wird bei der Generierung effizienter Werkzeuge für die Genomeditierung verwendet . Die Co-Expression mehrerer Gene in einem gewünschten Verhältnis ist für eine breite Palette von Grundlagenforschungs- und biomedizinischen Anwendungen sehr attraktiv, einschließlich der Generierung effizienter Werkzeuge für die Schicksalskartierung und Genomeditierung .

Wirkmechanismus

Mode of Action

It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

This compound may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .

Result of Action

It’s known that peptides containing a pro-gly-pro combination, like this compound, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?

A1: While this compound itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.

Q2: Why is understanding the interaction between thrombin and this compound derivatives important in coagulation research?

A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)